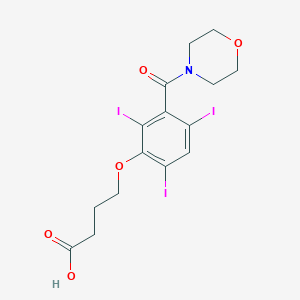
Platinum-195
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum-195 is a radioactive isotope of platinum that has been the subject of much scientific research due to its unique properties. It is a rare isotope, with only a small percentage of naturally occurring platinum being platinum-195. However, it has proven to be a valuable tool in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of platinum-195 is relatively simple. As a radioactive isotope, it emits radiation in the form of gamma rays. These gamma rays can be detected using specialized equipment, allowing scientists to track the movement of the platinum-195 within a sample.
Biochemical and Physiological Effects
The biochemical and physiological effects of platinum-195 are largely dependent on the specific research application. However, in general, it has been found to be a valuable tool in the study of protein-ligand interactions and other biochemical processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using platinum-195 in lab experiments is its ability to track the movement of ligands within proteins. This can provide valuable insights into the structure and function of proteins. However, there are also limitations to its use, including the fact that it is a radioactive isotope and requires specialized handling and disposal.
Zukünftige Richtungen
There are a number of potential future directions for research involving platinum-195. One area of interest is the development of new methods for synthesizing and purifying the isotope. Additionally, there is potential for using platinum-195 in the development of new diagnostic and therapeutic tools for a variety of medical conditions.
In conclusion, platinum-195 is a valuable tool in scientific research, particularly in the study of biochemical and physiological processes. Its unique properties make it an ideal tool for tracking the movement of ligands within proteins, and it has potential applications in a range of future research directions.
Synthesemethoden
Platinum-195 is typically produced through the process of neutron activation. This involves bombarding a sample of natural platinum with neutrons, which causes some of the platinum atoms to become radioactive. The resulting platinum-195 is then separated from the other platinum isotopes using various chemical and physical methods.
Wissenschaftliche Forschungsanwendungen
Platinum-195 has been used in a wide range of scientific research applications. One of its primary uses is in the study of biochemical and physiological processes. It is particularly useful in the study of protein-ligand interactions, as it can be used to track the movement of ligands within proteins.
Eigenschaften
CAS-Nummer |
14191-88-9 |
|---|---|
Produktname |
Platinum-195 |
Molekularformel |
Pt |
Molekulargewicht |
194.964794 g/mol |
IUPAC-Name |
platinum-195 |
InChI |
InChI=1S/Pt/i1+0 |
InChI-Schlüssel |
BASFCYQUMIYNBI-IGMARMGPSA-N |
Isomerische SMILES |
[195Pt] |
SMILES |
[Pt] |
Kanonische SMILES |
[Pt] |
Synonyme |
Platinium195 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















